molecular formula C3H10N2O2S B1438652 [Ethyl(methyl)sulfamoyl]amine CAS No. 154743-05-2

[Ethyl(methyl)sulfamoyl]amine

Cat. No.: B1438652
CAS No.: 154743-05-2
M. Wt: 138.19 g/mol
InChI Key: FTZYZXOSQVEAFW-UHFFFAOYSA-N
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Description

[Ethyl(methyl)sulfamoyl]amine: is a chemical compound with the IUPAC name N-ethyl-N-methylsulfamide. It is an organosulfur compound that contains sulfur-nitrogen bonds, making it a valuable building block in various fields such as pharmaceuticals, agrochemicals, and polymers. The compound is typically stored at room temperature and has a physical form of oil.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl(methyl)sulfamoyl]amine can be achieved through the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction involves the use of oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines .

Industrial Production Methods: In industrial settings, the preparation of sulfonamides, including this compound, often involves the use of microwave irradiation to enhance reaction efficiency and yield . The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is also a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions: [Ethyl(methyl)sulfamoyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert sulfonyl derivatives back to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidative Chlorination: Using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water.

    Microwave Irradiation: Enhances reaction efficiency and yield.

    Hydrogen Peroxide and Thionyl Chloride: For direct oxidative conversion.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and sulfonyl azides .

Scientific Research Applications

Chemistry: [Ethyl(methyl)sulfamoyl]amine is used as a building block in the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry .

Biology and Medicine: The compound is involved in the development of pharmaceuticals, particularly as inhibitors or activators of certain enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of [Ethyl(methyl)sulfamoyl]amine involves its interaction with various enzymes and receptors in the body, altering their function and leading to various biological effects. Sulfamoyl compounds often act as inhibitors or activators of certain enzymes or receptors, affecting multiple biochemical pathways. The compound’s action can lead to various cellular responses depending on the specific targets and pathways involved.

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Comparison: [Ethyl(methyl)sulfamoyl]amine is unique due to its specific structure and reactivity. While sulfenamides, sulfinamides, and sulfonamides share similar sulfur-nitrogen bonds, this compound’s particular combination of ethyl and methyl groups provides distinct chemical properties and reactivity . This uniqueness makes it a valuable compound in various applications, especially in medicinal chemistry and industrial processes .

Properties

IUPAC Name

[methyl(sulfamoyl)amino]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3,(H2,4,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZYZXOSQVEAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655802
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154743-05-2
Record name N-Ethyl-N-methylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [ethyl(methyl)sulfamoyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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